2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate
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Overview
Description
2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate is a complex organic compound characterized by the presence of multiple fluorine atoms, a nitro group, and a carbamoyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate typically involves multiple steps, including:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Incorporation of fluorine atoms into the aromatic system.
Carbamoylation: Addition of the carbamoyl group.
Coupling Reactions: Formation of the biphenyl structure through Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Coupling Reactions: The biphenyl structure can be formed through Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling: Boronic acids and palladium catalysts are typically used in Suzuki–Miyaura coupling.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Fluorine: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitro group can also participate in redox reactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: Known for their antibacterial and antiviral activities.
Trifluoromethylated Aromatics: Used in various pharmaceutical applications due to their enhanced metabolic stability.
Uniqueness
2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate is unique due to the combination of multiple fluorine atoms, a nitro group, and a carbamoyl group within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1058742-38-3 |
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Molecular Formula |
C27H15F5N2O5 |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
[4-(2,4-difluorophenyl)-2-[[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl]phenyl] benzoate |
InChI |
InChI=1S/C27H15F5N2O5/c28-17-7-9-19(22(29)13-17)16-6-11-24(39-26(36)15-4-2-1-3-5-15)20(12-16)25(35)33-18-8-10-23(34(37)38)21(14-18)27(30,31)32/h1-14H,(H,33,35) |
InChI Key |
RTBZCURXVGMYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C3=C(C=C(C=C3)F)F)C(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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